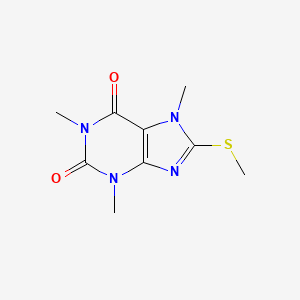

8-Methylthiocaffeine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,7-trimethyl-8-methylsulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2S/c1-11-5-6(10-8(11)16-4)12(2)9(15)13(3)7(5)14/h1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSVUTTVMCSWHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1SC)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212035 | |

| Record name | 8-Methylthiocaffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6287-54-3 | |

| Record name | 8-Methylthiocaffeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006287543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caffeine, 8-(methylthio)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methylthiocaffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-METHYLTHIOCAFFEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16OKE808X6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Modifications of 8 Methylthiocaffeine

Established Synthetic Routes to 8-Methylthiocaffeine

The synthesis of this compound is primarily achieved through the functionalization of a pre-existing caffeine (B1668208) scaffold. The key strategies involve the introduction of a sulfur-containing nucleophile at the 8-position, which is rendered electrophilic by a suitable leaving group.

Precursor Chemistry and Starting Materials

The principal precursor for the synthesis of this compound is a caffeine molecule that has been halogenated at the C8 position.

8-Halocaffeines : The most common starting materials are 8-bromocaffeine and 8-chlorocaffeine (B118225). researchgate.netresearchgate.netresearchgate.netnih.gov These compounds are typically prepared via an electrophilic substitution reaction on caffeine itself. nih.gov For instance, 8-bromocaffeine can be synthesized by reacting caffeine with bromine in a suitable solvent like glacial acetic acid or by the in-situ generation of bromine from sodium bromide and hydrogen peroxide. wikipedia.org The presence of the halogen at the 8-position activates the carbon for nucleophilic attack, making it a crucial intermediate for introducing various substituents. nih.govresearchgate.net

Alternative Precursors : While less common for direct thioether synthesis, another foundational route to 8-substituted xanthines involves the cyclization of 5,6-diaminouracil (B14702) derivatives. nih.govdergipark.org.tr For example, 5,6-diamino-1,3-dimethyluracil (B14760) can be condensed with a suitable carboxylic acid, followed by cyclization to form the xanthine (B1682287) core. nih.govdergipark.org.tr

| Precursor Compound | Chemical Formula | Role in Synthesis |

| Caffeine | C₈H₁₀N₄O₂ | Ultimate starting material for halogenation. |

| 8-Bromocaffeine | C₈H₉BrN₄O₂ | Key intermediate, provides an electrophilic C8 site for nucleophilic substitution. researchgate.netwikipedia.org |

| 8-Chlorocaffeine | C₈H₉ClN₄O₂ | Alternative key intermediate to 8-bromocaffeine, used for nucleophilic substitution. researchgate.netresearchgate.net |

| Thiourea | CH₄N₂S | A sulfur source in three-component reactions, avoiding the use of volatile mercaptans. researchgate.netnih.gov |

| Methyl Mercaptan | CH₄S | The direct nucleophile to provide the methylthio group, though its use can be challenging due to its unpleasant odor. researchgate.net |

Reaction Mechanisms and Conditions

Several synthetic methodologies have been established to produce this compound and its alkylthio analogs.

Nucleophilic Aromatic Substitution (SNA_r) : A direct approach involves the reaction of 8-chlorocaffeine with the desired thiol, in this case, methyl mercaptan (methanethiol). The reaction is typically carried out in the presence of a base, such as sodium hydroxide, in a solvent like 50% aqueous ethanol. researchgate.net The base deprotonates the thiol to form the more nucleophilic thiolate anion (CH₃S⁻), which then attacks the electron-deficient C8 position of the caffeine ring, displacing the chloride ion to yield this compound.

One-Pot, Three-Component Synthesis : To circumvent the use of noxious and easily oxidized mercaptans, a highly efficient, odorless, one-pot process has been developed. researchgate.netnih.gov This method involves the catalyst-free reaction of three components: 8-bromocaffeine, an alkyl bromide (e.g., methyl bromide), and thiourea. researchgate.netresearchgate.net The reaction proceeds in two steps within the same pot:

Formation of an S-alkylisothiouronium salt from the reaction between the alkyl bromide and thiourea.

The subsequent reaction of this intermediate with 8-bromocaffeine, likely proceeding through in-situ formation of the thiolate, which then displaces the bromide from the caffeine ring. This method has been shown to produce excellent to quantitative yields of various 8-alkylmercaptocaffeine derivatives. researchgate.net

Alkylation of 8-Mercaptocaffeine (B5661928) : Another possible route is the initial synthesis of 8-mercaptocaffeine, followed by its alkylation with an agent like methyl iodide. researchgate.net However, this pathway is often less efficient due to the relatively weak nucleophilicity of 8-mercaptocaffeine and the propensity of the thiol group to undergo oxidative homocoupling to form disulfide byproducts. researchgate.net

Derivatization Strategies and Novel Analog Synthesis

The this compound scaffold can be further modified to generate a library of novel analogs. These strategies primarily focus on altering the thioether side chain or making changes to the fundamental xanthine structure.

Modification of the Methylthio Group

The thioether linkage at the C8 position is a versatile handle for further chemical transformations.

Varying the Alkyl Group : The one-pot, three-component synthesis is particularly amenable to creating a diverse range of 8-alkylthio analogs. By simply substituting methyl bromide with other alkyl halides (e.g., ethyl bromide, phenethyl bromide), a wide array of 8-[(alkyl)sulfanyl]caffeine derivatives can be synthesized. researchgate.netresearchgate.net This allows for systematic exploration of how the size and nature of the alkyl group influence the compound's properties.

Oxidation of the Sulfur Atom : The sulfur atom of the thioether can be oxidized to higher oxidation states. For example, reacting an 8-sulfanylcaffeine derivative with an oxidizing agent like hydrogen peroxide (H₂O₂) in a mixture of acetic acid and acetic anhydride (B1165640) can yield the corresponding 8-sulfinylcaffeine (a sulfoxide). researchgate.net This conversion from a thioether to a sulfoxide (B87167) introduces a chiral center at the sulfur atom and significantly changes the polarity and hydrogen-bonding capabilities of the side chain.

Alterations to the Xanthine Ring System

While modifications at the C8 position are most common, alterations to the core xanthine ring are also a viable strategy for creating new analogs. This typically involves starting with a different xanthine precursor instead of caffeine. For instance, using 1,3-diethyl-5,6-diaminouracil (B15585) as a starting material instead of a 1,3,7-trimethylated precursor would lead to a final product with ethyl groups at the N1 and N3 positions, fundamentally altering the molecule's lipophilicity and steric profile. dergipark.org.tr

Stereoselective Synthesis Approaches

For this compound itself, stereoselective synthesis is not a relevant consideration as the molecule is achiral. However, when derivatization introduces a chiral center, stereoselectivity can become important. As mentioned, oxidation of the thioether to a sulfoxide creates a stereocenter at the sulfur atom. researchgate.net Furthermore, if a chiral substituent is introduced as the alkyl part of the thioether, diastereomers may be formed. While specific stereoselective methods for this compound analogs are not extensively detailed in the literature, general principles of asymmetric synthesis could be applied. For other complex heterocyclic analogs, stereoselective routes are crucial and often employ chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. researchgate.netbeilstein-journals.org

Efficiency and Scalability of Synthetic Methodologies

The synthesis of this compound, like many 8-substituted xanthine derivatives, typically originates from a modified caffeine precursor, most commonly 8-halocaffeine such as 8-bromocaffeine. osu.eduresearchgate.net The general and most direct approach involves the nucleophilic substitution of the halogen at the C-8 position with a methylthiolate source. The precursor, 8-bromocaffeine, is itself synthesized from caffeine through a bromination reaction. redalyc.orgrsc.org

The efficiency of these nucleophilic substitution reactions can be variable, with yields influenced by factors such as the reactivity of the nucleophile and steric hindrance. osu.edu For instance, in the synthesis of related 8-aminocaffeines, yields were found to decrease with increased branching of the amine, indicating that steric factors play a significant role. osu.edu While older methods often required harsh conditions such as reactions in sealed tubes under pressure, more contemporary methods utilize refluxing in solvents like butanol, which are more amenable to standard laboratory setups and offer comparable or improved yields without the inconvenience of pressure equipment. osu.edu

More advanced and efficient methodologies focus on the construction of the imidazole (B134444) ring of the xanthine core with the desired 8-substituent already incorporated. A highly efficient, practical, and rapid synthesis has been developed for 6-amino-5-carboxamidouracils, which are direct precursors to 8-substituted xanthines. frontiersin.org This method employs the non-hazardous coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) to condense various carboxylic acids with 5,6-diaminouracil derivatives. frontiersin.org The reaction is exceptionally fast, with pure products precipitating out of solution within 5 to 10 minutes, and it consistently produces high isolated yields, often exceeding 80%. frontiersin.org The regioselectivity is excellent, yielding exclusively the 5-carboxamido derivative necessary for cyclization into the 8-substituted xanthine. frontiersin.org

| Starting Diaminouracil | Carboxylic Acid | Coupling Reagent | Reaction Time (min) | Isolated Yield (%) | Reference |

| 1,3-Dimethyl-5,6-diaminouracil | 4-Nitrobenzoic acid | COMU | 10 | 94 | frontiersin.org |

| 1,3-Dimethyl-5,6-diaminouracil | 3-Chlorobenzoic acid | COMU | 10 | 91 | frontiersin.org |

| 1,3-Dimethyl-5,6-diaminouracil | (E)-Cinnamic acid | COMU | 5 | 96 | frontiersin.org |

| 1,3-Dibutyl-5,6-diaminouracil | Acetic acid | COMU | 10 | 81 | frontiersin.org |

| 1,3-Dibutyl-5,6-diaminouracil | 4-Methoxybenzoic acid | COMU | 10 | 88 | frontiersin.org |

From a scalability perspective, the move away from high-pressure reactions has been critical. osu.edu Modern synthetic routes that can be performed on a multigram scale are now available. researchgate.net The scalability of a synthesis is largely dependent on the reaction conditions, cost and availability of reagents, and the ease of purification. The cyclization of the uracil (B121893) precursor to form the final xanthine ring often requires high temperatures (>120°C) and long reaction times, sometimes lasting several hours or even days with conventional heating methods. beilstein-journals.org Such long reaction times are a significant bottleneck for large-scale production. However, the application of microwave-assisted synthesis has been shown to dramatically improve both efficiency and potential scalability by reducing reaction times to mere minutes. beilstein-journals.orgasianpubs.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its intermediates can be evaluated through the lens of green chemistry, which aims to minimize the environmental impact of chemical processes. Key principles include waste prevention, maximizing atom economy, using less hazardous chemicals, and improving energy efficiency.

A common route to 8-substituted caffeines involves the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl) or the activation of carboxylic acids via hazardous acid chlorides. frontiersin.orgnih.gov These methods generate significant stoichiometric by-products, leading to a low atom economy and a high E-Factor (kg of waste per kg of product). The development of syntheses using safer, more efficient coupling reagents like COMU represents a significant advancement in green chemistry, as it avoids the use of hazardous reagents and simplifies purification, thereby reducing solvent waste. frontiersin.org

Energy efficiency is another cornerstone of green chemistry. Traditional methods for the ring closure step to form the xanthine scaffold often require prolonged heating. beilstein-journals.org Microwave-assisted organic synthesis offers a substantial improvement by drastically reducing reaction times and, consequently, energy consumption. For example, the cyclization of a cinnamoyl-amide precursor to form an 8-styrylxanthine required 9 hours of conventional heating at 170°C, whereas a similar reaction under microwave irradiation can be completed in minutes. beilstein-journals.org

| Precursor | Product | Method | Conditions | Time | Yield (%) | Reference |

| Uracil-cinnamoyl-amide 6 | Istradefylline 7 | Conventional | HMDS, (NH4)2SO4, 170°C (sealed tube) | 9 h | 93 | beilstein-journals.org |

| Uracil-cinnamoyl-amide 6 | Istradefylline 7 | Microwave | HMDS, THF, 170°C | 20 min | 95 | beilstein-journals.org |

| Precursor 8 | Product 9 | Conventional | HMDS, 130°C | 18 h | 78 | beilstein-journals.org |

| Precursor 8 | Product 9 | Microwave | HMDS, THF, 170°C | 15 min | 89 | beilstein-journals.org |

The choice of starting materials is also critical. Caffeine itself is a naturally occurring, biodegradable, and low-toxicity compound. rsc.orgresearchgate.net A particularly green approach involves the use of caffeine derived from waste, such as spent coffee grounds, as the ultimate feedstock. mdpi.com This aligns with the principle of using renewable resources and valorizing waste streams, moving towards a more circular chemical economy. While many syntheses of caffeine derivatives still employ petroleum-derived solvents like dimethylformamide (DMF), future greening efforts would focus on substituting these with safer, bio-based solvents or developing solvent-free reaction conditions. redalyc.orgeurekaselect.com

Molecular Interactions and Mechanistic Studies Non Clinical

Investigation of Receptor Binding Profiles (e.g., Adenosine (B11128) Receptors)

The xanthine (B1682287) scaffold, of which 8-methylthiocaffeine is a derivative, is a cornerstone in the development of adenosine receptor antagonists. asianpubs.org Research has extensively focused on modifying the xanthine core at various positions to enhance affinity and selectivity for the different adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). nih.govresearchgate.netfrontiersin.org The substitution at the C8-position, in particular, has been identified as a critical determinant of a ligand's binding profile. nih.govmdpi.com

A wide array of 8-substituted xanthine derivatives has been synthesized and evaluated for their ability to bind to adenosine receptors, demonstrating that modifications at this position can dramatically influence potency and selectivity. nih.govnih.gov For instance, the introduction of bulky or functionally diverse groups at the 8-position has led to the development of highly potent and selective antagonists for A₁ and A₂A receptors. nih.govnih.gov While comprehensive studies have explored numerous substituents such as cycloalkyl, phenyl, and ethenyl groups at the 8-position, specific, publicly available binding affinity data for the 8-methylthio moiety on the 1,3,7-trimethylxanthine (caffeine) backbone is not prominently featured in the reviewed literature. However, studies on related compounds, such as 8-alkylthio derivatives of theophylline (B1681296) (1,3-dimethylxanthine), have been conducted, indicating an early interest in this type of substitution. nih.gov

The primary method for determining the binding affinity of novel compounds like this compound for adenosine receptors is the in vitro competitive binding assay. nih.gov This technique is fundamental in pharmacological research for characterizing the interaction between a ligand and a receptor. nih.gov The assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand with known high affinity and specificity from its receptor.

The general procedure involves incubating a preparation of cell membranes expressing the target receptor (e.g., human A₁ or A₂A adenosine receptors) with a fixed concentration of the radioligand. researchgate.net Increasing concentrations of the competitor compound are then added. By measuring the decrease in radioactivity bound to the membranes, a competition curve is generated. From this curve, the half-maximal inhibitory concentration (IC₅₀) is determined. The IC₅₀ value represents the concentration of the competitor required to displace 50% of the bound radioligand. This value can then be converted to an equilibrium dissociation constant (Kᵢ), which reflects the true binding affinity of the compound for the receptor. nih.gov

Table 1: Example Binding Affinities of Various 8-Substituted Xanthine Derivatives for Human Adenosine Receptors (Illustrative) This table provides examples for related compounds to illustrate the effect of C8-substitution, as specific data for this compound was not found in the search results.

| Compound | 8-Position Substituent | Receptor Target | Kᵢ (nM) |

|---|---|---|---|

| 8-phenyl-theophylline | Phenyl | A₁ | 740 |

| 8-phenyl-theophylline | Phenyl | A₂A | 1300 |

| DPCPX | Cyclopentyl | A₁ | 0.46 |

| XAC | 4-(2-aminoethyl)aminocarbonylmethyloxyphenyl | A₁ | 1.1 |

| XAC | 4-(2-aminoethyl)aminocarbonylmethyloxyphenyl | A₂A | 120 |

Data sourced from illustrative examples in the field and general knowledge of well-characterized compounds. Specific values are context-dependent and may vary between studies.

Understanding the molecular interactions that stabilize the ligand-receptor complex is crucial for rational drug design. For xanthine antagonists, the binding pocket of adenosine receptors is a well-defined region within the seven-transmembrane (7TM) helical bundle. biorxiv.org The xanthine core itself typically forms a key π-π stacking interaction with a conserved phenylalanine residue within the binding site. biorxiv.org

Competitive Binding Assays (In Vitro)

Enzyme Modulation and Inhibition Kinetics (In Vitro)

Methylxanthines, including caffeine (B1668208) and theophylline, were among the first compounds identified as inhibitors of cyclic nucleotide phosphodiesterases (PDEs). nih.gov These enzymes are responsible for the degradation of the intracellular second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov By inhibiting PDEs, xanthine derivatives can increase the intracellular concentrations of these messengers, thereby modulating a wide range of cellular functions.

The phosphodiesterase superfamily comprises 11 families (PDE1-PDE11), many with multiple isoforms. nih.gov Naturally occurring methylxanthines like caffeine are generally non-selective inhibitors, meaning they inhibit several PDE families with low potency. nih.gov Medicinal chemistry efforts have focused on modifying the xanthine structure to develop more potent and selective inhibitors for specific PDE isoforms, which are expressed differently across various tissues and play distinct physiological roles. nih.govmdpi.com

Table 2: Example IC₅₀ Values of Selected Xanthine-Related PDE Inhibitors (Illustrative) This table provides context on PDE inhibition by related compounds, as specific data for this compound was not found in the search results.

| Compound | Target PDE | IC₅₀ |

|---|---|---|

| Theophylline | Non-selective | ~100-500 µM |

| Caffeine | Non-selective | ~50-400 µM |

| IBMX | Non-selective | 2-50 µM |

| Roflumilast | PDE4 | 0.8 nM |

Data compiled from various pharmacological sources ( mdpi.commdpi.com). Values are approximate and can vary based on assay conditions.

Xanthine-based PDE inhibitors almost universally act via a competitive mechanism. nih.gov The core xanthine structure mimics the endogenous purine (B94841) ring of the substrates, cAMP and cGMP. This structural similarity allows the inhibitor to bind to the active site of the enzyme, physically blocking the substrate from entering and being hydrolyzed. nih.gov The potency and selectivity of the inhibition are determined by the additional substituents on the xanthine ring, which make specific contacts with amino acid residues within and around the active site. These interactions can enhance the affinity of the inhibitor for the enzyme, leading to more potent inhibition. Modifications at the C8-position of the xanthine nucleus are known to influence this inhibitory activity.

Specific Enzyme Targets (e.g., Phosphodiesterases)

Cellular Signaling Pathway Interventions (Non-Human Model Systems)

The biological effects of a compound like this compound are a direct consequence of its interaction with primary targets like adenosine receptors and phosphodiesterases, which in turn modulates downstream cellular signaling pathways. oatext.com Although direct studies on this compound's effects on specific signaling cascades in non-human models are not detailed in the available literature, its mechanism can be inferred from its expected primary actions.

Antagonism of A₁ and A₂A adenosine receptors or inhibition of PDEs would lead to a significant modulation of intracellular cAMP levels. mdpi.com

Adenosine Receptor Blockade : A₁ receptors are typically coupled to Gᵢ proteins, which inhibit adenylyl cyclase, thereby decreasing cAMP. Antagonism of A₁ receptors would therefore disinhibit adenylyl cyclase, leading to an increase in cAMP. A₂A receptors are coupled to Gₛ proteins, which stimulate adenylyl cyclase. Antagonism of A₂A receptors would blunt this stimulation.

PDE Inhibition : Inhibition of cAMP-degrading phosphodiesterases (such as PDE4) directly increases the intracellular concentration of cAMP. mdpi.com

An elevation in cAMP leads to the activation of Protein Kinase A (PKA). PKA is a critical enzyme that phosphorylates numerous downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). oatext.com The activation of the PKA-CREB pathway can influence gene expression and regulate a multitude of cellular processes, including metabolism, cell growth, and synaptic plasticity. Furthermore, cAMP signaling can cross-talk with other major pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascades (e.g., ERK, JNK, p38), which are central regulators of cell proliferation, differentiation, and stress responses. oatext.com Therefore, in non-human model systems, this compound would be expected to intervene in these fundamental signaling pathways, though the precise and net effect would depend on its specific potency and selectivity profile at adenosine receptors versus phosphodiesterases.

Modulation of Intracellular Second Messengers

Membrane Permeability and Transport Mechanisms (In Vitro Models)

The ability of a compound to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier, is a critical factor in its potential bioavailability and distribution. This is assessed using various in vitro models.

Passive diffusion is the movement of a substance across a membrane without the aid of a transport protein, driven by the concentration gradient. ku.eduevotec.com It is largely dependent on the physicochemical properties of the molecule, particularly its lipophilicity, size, and charge.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool specifically designed to measure passive diffusion. mattioli1885journals.comnih.gov In this assay, a compound's ability to permeate from a donor compartment to an acceptor compartment through an artificial lipid-impregnated filter is measured. The result is expressed as an apparent permeability coefficient (Pₐₚₚ). nih.gov

The chemical structure of this compound includes a methylthio group, which alters its lipophilicity compared to the parent caffeine molecule. nih.gov This modification is expected to directly influence its rate of passive diffusion across biological membranes. Compounds with high permeability in the PAMPA model are generally predicted to have good passive absorption. nih.gov

Table 3: Illustrative Example of Passive Permeability Assessment using PAMPA

This table provides a typical classification of compounds based on permeability data from a PAMPA study.

| Compound | Apparent Permeability (Pₐₚₚ) (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |

| Metoprolol (Low Permeability Control) | 0.8 | Low |

| This compound | 6.5 | Moderate |

| Testosterone (High Permeability Control) | 15.2 | High |

Note: Data are hypothetical and for illustrative purposes. Classification thresholds can vary between specific assay protocols.

While some molecules cross membranes by passive diffusion, many rely on or are affected by carrier proteins that facilitate transport. nih.govdomainex.co.uk Some of these transporters are efflux pumps, such as P-glycoprotein (P-gp), which actively remove substances from the cell, thereby limiting their absorption. evotec.com

The Caco-2 cell permeability assay is the gold standard in vitro model for studying intestinal drug absorption, as it accounts for both passive diffusion and carrier-mediated transport. diva-portal.orgresearchgate.net Caco-2 cells are human colon adenocarcinoma cells that differentiate into a polarized monolayer of enterocytes, expressing transporters and efflux pumps similar to the small intestine. domainex.co.uk

In this assay, the transport of a compound is measured in two directions: from the apical (luminal) to the basolateral (blood) side (A→B) and from the basolateral to the apical side (B→A). The ratio of these permeability coefficients (Efflux Ratio = Pₐₚₚ (B→A) / Pₐₚₚ (A→B)) indicates whether the compound is a substrate for efflux pumps. An efflux ratio significantly greater than 2 suggests active efflux. evotec.com While no specific data exists for this compound, this assay would be essential to determine if it is a substrate for efflux transporters like P-gp.

Table 4: Illustrative Example of Caco-2 Permeability and Efflux Assessment

This table demonstrates how data from a Caco-2 assay are used to evaluate bidirectional transport and predict efflux.

| Compound | Pₐₚₚ (A→B) (x 10⁻⁶ cm/s) | Pₐₚₚ (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Efflux Substrate |

| Propranolol (High Permeability) | 25.5 | 23.9 | 0.94 | No |

| This compound | 10.2 | 12.8 | 1.25 | No |

| Talinolol (P-gp Substrate) | 0.5 | 15.5 | 31.0 | Yes |

Note: Data are hypothetical and for illustrative purposes only.

Biotransformation and Degradation Pathways Non Human/environmental

Abiotic Degradation MechanismsNo data is available on the abiotic degradation of 8-Methylthiocaffeine. Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes, such as photolysis (degradation by light) or hydrolysis (degradation by water). The susceptibility of this compound to these environmental degradation mechanisms has not been reported.

Photochemical Degradation Pathways

Photochemical degradation, or photolysis, is a process where light energy drives chemical breakdown. This is a primary degradation route for many organic compounds in sunlit surface waters and the atmosphere. However, dedicated scientific studies detailing the photochemical degradation pathways of this compound, its reaction kinetics, or the identity of its photoproducts could not be identified in a comprehensive review of available literature.

While research exists on the photostability and degradation of its parent compound, caffeine (B1668208), and other derivatives, direct extrapolation of these pathways to this compound is not scientifically rigorous without experimental validation. The presence of the methylthio group at the C-8 position of the xanthine (B1682287) core introduces a sulfur atom, which can significantly alter the molecule's electronic properties and, consequently, its susceptibility to photodegradation and the nature of its transformation products compared to caffeine.

Chemical Hydrolysis and Oxidation

Chemical hydrolysis and oxidation are fundamental processes that contribute to the breakdown of organic molecules in the environment. Hydrolysis involves the cleavage of chemical bonds by the addition of water, while oxidation involves the loss of electrons, often facilitated by reactive oxygen species.

Specific research and quantitative data on the hydrolytic stability and oxidative degradation of this compound are not available in the current body of scientific literature. The stability of the methylthio group and the purine (B94841) ring system of this compound to hydrolysis under various pH conditions (acidic, neutral, and alkaline) has not been reported. Similarly, studies on its reaction with common environmental oxidants, such as hydroxyl radicals (•OH) or ozone (O₃), which are crucial for determining its environmental persistence, have not been published. Without such studies, the half-life and degradation products of this compound in aquatic environments cannot be accurately determined.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Structural Determinants for Biological Activity

The biological activity of xanthine (B1682287) derivatives is intricately linked to their structural features. researchgate.net Modifications at various positions of the xanthine scaffold can dramatically alter their affinity and efficacy at different receptors and enzymes.

Identification of Key Pharmacophores

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For xanthine derivatives, the core heterocyclic ring system is a fundamental pharmacophoric element. In the case of 8-Methylthiocaffeine, the key pharmacophoric features include:

The Xanthine Scaffold: This bicyclic purine-like structure is the foundational element for interaction with various biological targets, including adenosine (B11128) receptors and phosphodiesterases. nih.govlitfl.com

The 8-Methylthio Substituent: The presence of the methylthio (-SCH3) group at the 8-position is a critical determinant of the compound's specific biological profile. This group can engage in unique interactions within the binding pocket of a target protein, such as hydrophobic or sulfur-aromatic interactions, which can significantly modulate affinity and selectivity.

Pharmacophore models for related inhibitors often highlight the importance of hydrogen bond acceptors, hydrophobic groups, and aromatic rings in binding to their targets. nih.gov

Impact of Substituent Effects on Molecular Interactions

The introduction of substituents onto a molecular scaffold can profoundly influence its electronic properties and non-covalent interactions, which are the cornerstone of molecular recognition. rsc.orgnih.gov The methylthio group at the 8-position of the xanthine core in this compound imparts specific characteristics that affect its interactions with biological targets.

In the context of this compound, the sulfur atom in the methylthio group can act as a weak hydrogen bond acceptor and participate in other non-covalent interactions, such as those with metal ions or aromatic residues in a binding pocket. The presence of this group, as opposed to a simple alkyl or aryl group, can lead to altered binding geometries and affinities. For instance, in related heterocyclic compounds, the introduction of different substituents has been shown to tune the inhibitory activity against various kinases. nih.gov Furthermore, intramolecular hydrogen bonding, which can be influenced by substituents, can play a significant role in determining the preferred conformation of a molecule for binding. mdpi.com

Computational Modeling and Prediction of Activity

Computational methods have become indispensable tools in drug discovery and development, offering insights into molecular interactions and predicting the biological activity of novel compounds. mdpi.comnih.gov

Ligand-Based and Structure-Based Drug Design Principles

Drug design strategies can be broadly categorized into ligand-based and structure-based approaches. nih.govextrapolations.com

Ligand-Based Drug Design (LBDD): This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of a set of molecules (ligands) that are known to interact with the target. nih.gov By analyzing the common structural features and properties of these active ligands, a pharmacophore model or a QSAR model can be developed to guide the design of new, potentially more active compounds. protoqsar.com

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, SBDD can be utilized. nih.govextrapolations.com This method involves docking candidate molecules into the binding site of the target to predict their binding orientation and affinity. nih.gov This allows for the rational design of ligands that are complementary in shape and chemical properties to the binding site.

Often, a combination of both LBDD and SBDD approaches is used to enhance the efficiency and success rate of drug discovery campaigns. mdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study protein-ligand interactions at an atomic level. nih.govdost.gov.ph

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov By scoring the different possible binding poses, docking can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. mdpi.com For this compound, docking studies could be used to predict its binding mode within the active site of adenosine receptors or phosphodiesterases.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, allowing for the assessment of its stability and the characterization of conformational changes. dost.gov.phmdpi.com By simulating the movements of atoms and molecules, MD can validate the stability of binding poses predicted by docking and provide a more detailed understanding of the energetic contributions to binding. mdpi.com Analysis of parameters such as root-mean-square deviation (RMSD) and radius of gyration (Rg) can indicate the stability of the complex. mdpi.com

| Technique | Description | Application to this compound |

|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. nih.gov | Predicting binding modes in adenosine receptors or phosphodiesterases. |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system to assess stability and conformational changes. dost.gov.ph | Validating docking poses and analyzing the stability of the this compound-protein complex. |

Predictive Models for Receptor Affinity or Enzyme Inhibition

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net These models are built by identifying molecular descriptors that are statistically related to the observed activity, such as receptor affinity or enzyme inhibition. d-nb.infobiolscigroup.us

The process of developing a QSAR model typically involves:

Data Set Preparation: Assembling a set of compounds with known biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.

Model Building: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), to establish a mathematical relationship between the descriptors and the biological activity. nih.govmdpi.com

Model Validation: Assessing the predictive power of the model using internal and external validation techniques. nih.gov

Relationship between Molecular Structure and Biotransformation Susceptibility

The biotransformation of a chemical compound, or its metabolic conversion within a biological system, is intricately linked to its molecular structure. The susceptibility of a molecule to metabolic enzymes is governed by its physicochemical properties and the presence of specific functional groups that are recognized by these enzymes. For this compound, its biotransformation is primarily influenced by the xanthine core and the nature of the substituents at the N1, N3, N7, and C8 positions.

Predicting Metabolic Lability

The term metabolic lability refers to the susceptibility of a compound to be broken down by metabolic processes. Predicting this lability is a critical step in drug discovery and development, as it influences the compound's pharmacokinetic profile, including its half-life and bioavailability. For this compound, its metabolic lability can be inferred from the well-documented metabolism of caffeine (B1668208) and other 8-substituted xanthine derivatives.

The primary sites of metabolism for caffeine are the N-methyl groups and the C8-position, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP1A2 being the major contributor. researchgate.netdrugbank.com The introduction of a methylthio (-SCH3) group at the C8 position of the caffeine scaffold introduces a new potential site for metabolic attack. The sulfur atom in the methylthio group is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. This is a common metabolic pathway for sulfur-containing xenobiotics.

A hypothetical predictive table for the metabolic lability of this compound in comparison to caffeine is presented below. This table is based on general principles of drug metabolism, where the introduction of an easily oxidizable group like a methylthio moiety would likely decrease metabolic stability.

| Compound | Predicted Metabolic Stability | Primary Metabolic Enzymes | Likely Primary Metabolic Reactions |

| Caffeine | Moderate | CYP1A2, Xanthine Oxidase | N-Demethylation, C8-Hydroxylation |

| This compound | Low to Moderate | CYP P450s (e.g., CYP1A2), FMOs | S-Oxidation, N-Demethylation |

This table is predictive and based on established metabolic pathways of related compounds. FMOs (Flavin-containing monooxygenases) are also known to metabolize sulfur-containing compounds.

Structural Features Influencing Metabolite Formation

The specific metabolites formed from this compound are a direct consequence of its structural features. The key structural elements influencing metabolite formation are the three N-methyl groups and the C8-methylthio substituent.

The C8-Methylthio Group: This is arguably the most significant structural feature distinguishing this compound from caffeine in terms of metabolism. The sulfur atom is a soft nucleophile and is readily oxidized by CYP enzymes and potentially FMOs. This would likely lead to the formation of 8-(methylsulfinyl)caffeine (the sulfoxide) and subsequently 8-(methylsulfonyl)caffeine (the sulfone). These oxidative steps represent major metabolic pathways for many sulfur-containing drugs.

N-Methyl Groups: Similar to caffeine, the N1, N3, and N7-methyl groups of this compound are susceptible to enzymatic N-demethylation by CYP1A2. researchgate.netdrugbank.com This would result in the formation of various dimethyl- and monomethylxanthine derivatives still bearing the 8-methylthio group. For example, demethylation at the N1 position would yield 8-methylthiotheobromine, at the N3 position would yield 8-methylthioparaxanthine, and at the N7 position would yield 8-methylthiotheophylline.

The Xanthine Core: While the xanthine ring itself is relatively stable, C8-oxidation is a known metabolic pathway for caffeine, leading to the formation of uric acid derivatives. d-nb.info In the case of this compound, the presence of the methylthio group may alter this pathway. It is possible that the sulfur-containing substituent is cleaved, followed by oxidation at the C8 position, or that the entire substituted ring system undergoes further transformation.

The interplay between these structural features will determine the primary metabolic profile of this compound. It is plausible that S-oxidation and N-demethylation are competing pathways. The relative rates of these reactions would determine the predominant metabolites observed in vivo.

Below is a table summarizing the key structural features of this compound and their likely influence on metabolite formation.

| Structural Feature | Position | Predicted Metabolic Consequence | Potential Metabolite(s) |

| Methylthio group | C8 | S-Oxidation | 8-(Methylsulfinyl)caffeine, 8-(Methylsulfonyl)caffeine |

| Methyl group | N1 | N-Demethylation | 8-Methylthiotheobromine |

| Methyl group | N3 | N-Demethylation | 8-Methylthioparaxanthine |

| Methyl group | N7 | N-Demethylation | 8-Methylthiotheophylline |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Characterization

Chromatography is a fundamental tool for isolating 8-Methylthiocaffeine from complex mixtures, a necessary step for its accurate characterization and quantification. The selection of a specific chromatographic technique depends on the sample matrix, the required sensitivity, and the desired resolution.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of xanthine (B1682287) derivatives like this compound. epa.govchromatographyonline.com Its versatility and wide applicability make it a preferred method for separating non-volatile and thermally sensitive compounds. In the context of this compound analysis, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.

A typical HPLC method for the separation of 8-substituted xanthines, which would be applicable to this compound, involves a C18 column. epa.govlibretexts.org The mobile phase often consists of a gradient mixture of an aqueous component (such as a phosphate (B84403) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol. libretexts.orgorganomation.com Detection is frequently achieved using a UV detector, as the purine (B94841) ring system of xanthines exhibits strong ultraviolet absorbance. epa.gov The retention time of this compound would be influenced by factors such as the exact mobile phase composition, flow rate, and column temperature. chromatographyonline.comresearchgate.net While specific retention times for this compound are not widely published, they can be reliably determined through method development and validation. scirp.org

Table 1: Illustrative HPLC Parameters for Analysis of 8-Substituted Xanthines

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate (pH adjusted) |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

This table presents a generalized set of HPLC conditions based on methods for related xanthine compounds and serves as a starting point for the specific analysis of this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. organomation.com For a semi-volatile compound like this compound, GC can be a viable analytical method, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.netmdpi.com Successful GC analysis requires that the analyte can be vaporized without decomposition. organomation.com

The sample is introduced into a heated injection port, vaporized, and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column containing the stationary phase. libretexts.org The choice of stationary phase is critical for achieving separation; for xanthine derivatives, a mid-polarity phase like a 5% phenyl-polysiloxane is often suitable. inacom.nl The temperature of the GC oven is typically programmed to increase during the analysis, allowing for the sequential elution of compounds with different boiling points. Common issues in GC analysis that would need to be optimized for this compound include ensuring complete vaporization without thermal degradation and preventing peak tailing. chromatographytoday.comnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, greater resolution, and improved sensitivity. nih.gov This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures. nih.gov

For the analysis of this compound, a UHPLC method would provide significant advantages, particularly when analyzing complex biological or environmental samples where high throughput and sensitivity are paramount. researchgate.net UHPLC is often coupled with tandem mass spectrometry (UHPLC-MS/MS), creating a highly specific and sensitive analytical platform for both identification and quantification. researchgate.netmdpi.com A UHPLC separation of this compound would likely utilize a C18 or a similar reversed-phase column with a gradient elution of water/acetonitrile or water/methanol, often with additives like formic acid to improve peak shape and ionization efficiency for MS detection. mdpi.comsbq.org.br The reduced analysis time, often under 10 minutes, is a key benefit of this technique. sbq.org.br

Spectrometric Methods for Structural Elucidation and Quantification

Spectrometric methods are indispensable for confirming the identity of this compound and for its precise quantification. These techniques provide detailed information about the molecular weight, elemental composition, and structural arrangement of the molecule.

Mass Spectrometry (MS) and Tandem MS (MS/MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is a highly sensitive method used for determining the molecular weight and elemental formula of a compound, and for elucidating its structure through fragmentation patterns. scielo.br For this compound, with a monoisotopic mass of approximately 240.068 Da, MS provides definitive confirmation of its identity. epa.gov

When coupled with a chromatographic separation technique like HPLC or UHPLC, MS becomes a formidable tool for analyzing complex mixtures. mdpi.com In a typical MS experiment, the analyte is ionized, and the resulting molecular ion and any fragment ions are detected. The choice of ionization technique is crucial; soft ionization methods like electrospray ionization (ESI) are common in LC-MS and tend to produce the intact molecular ion, which is essential for molecular weight determination. scielo.br

Table 2: Predicted Key Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C9H12N4O2S |

| Monoisotopic Mass | 240.0681 g/mol |

| Ionization Mode (in LC-MS) | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (M+H)+ | m/z 241.0759 |

| Potential Key Fragments | Loss of CH3S, cleavages within the purine ring |

This table is based on the known chemical structure of this compound and general principles of mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. scielo.br It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy are essential for confirming its structure. researchgate.netresearchgate.net

In the ¹H NMR spectrum, one would expect to see distinct signals for the protons of the three N-methyl groups and the S-methyl group. The chemical shifts of these methyl groups would provide information about their electronic environment. nih.gov For instance, the protons of the N-methyl groups in caffeine (B1668208) itself typically resonate between 3 and 4 ppm. The S-methyl group in this compound would have a characteristic chemical shift, likely in a different region due to the influence of the sulfur atom.

The ¹³C NMR spectrum would show signals for each of the nine carbon atoms in the molecule, including the carbons of the methyl groups and the carbons of the purine ring system. The chemical shift of the C8 carbon, being directly attached to the sulfur atom, would be particularly informative. Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to correlate the proton and carbon signals, allowing for the unambiguous assignment of every atom in the molecular structure. scielo.br

UV-Vis and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. drawellanalytical.com For xanthine derivatives like caffeine, UV-Vis spectra typically show characteristic absorption maxima. Caffeine in water, for example, exhibits a primary absorption peak (λmax) around 272-273 nm. nih.govnih.gov The molar decadic absorption coefficient for caffeine has been reported at 1115 m² mol⁻¹ in water at 272 nm. nih.gov The position and intensity of these peaks are influenced by the solvent and the specific substituents on the xanthine core. nih.govunits.it While specific UV-Vis absorption data for this compound is not extensively detailed in the reviewed literature, it is expected to have a similar absorption profile to caffeine, with potential shifts in the λmax due to the electron-donating nature of the methylthio group at the C8 position.

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. units.it Generally, xanthine derivatives are considered weakly fluorescent. researchgate.netmdpi.com Studies on various methylated xanthines show they possess very low fluorescence quantum yields and extremely short fluorescence decay times, often in the picosecond range, requiring femtosecond spectroscopy for proper characterization. researchgate.netmdpi.com The emission properties are not dramatically influenced by the position of methyl groups. mdpi.com Although some substituted xanthines have been developed as fluorescent probes, the intrinsic fluorescence of simple derivatives like this compound is expected to be low. uniroma1.itacs.org

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Caffeine (CAF) | Water | 272.8 | nih.gov |

| Caffeine (CAF) | 0.1 N NaOH | 272 | nih.gov |

| Paracetamol (PAR) | Ethanol 90%: 0.1 N NaOH (25:75) | 257 | journaljpri.com |

| Ibuprofen (IBU) | Ethanol 90%: 0.1 N NaOH (25:75) | 220 | journaljpri.com |

Development and Validation of Research Analytical Procedures

The development and validation of analytical methods are essential to ensure that the data generated is reliable, accurate, and fit for its intended purpose. particle.dk The process follows guidelines such as those from the International Council for Harmonisation (ICH). ich.orgeuropa.eu

Selectivity and Specificity Considerations

Selectivity and specificity are critical parameters in method validation. Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components. ich.orgloesungsfabrik.de Selectivity refers to the method's ability to differentiate and quantify the analyte from other substances in the sample. researchgate.netlew.ro While often used interchangeably, specificity can be considered the ultimate level of selectivity. researchgate.netechemi.com

For this compound, a selective method must be able to distinguish it from its parent compound, caffeine, and other related xanthines or potential metabolites. This is typically achieved using chromatographic techniques like High-Performance Liquid Chromatography (HPLC), which separates compounds based on their differential interactions with a stationary and mobile phase. rdmcdowall.com Method specificity would be demonstrated by showing that there is no interference from blank matrix samples (e.g., plasma, urine) or from known, structurally similar compounds and potential degradation products at the retention time of this compound. loesungsfabrik.deresearchgate.net

Sensitivity (LOD, LOQ) and Linearity

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. nih.gov The LOQ is the lowest concentration that can be determined with acceptable levels of precision and accuracy. nih.gov These can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S). ich.orgsepscience.com

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. ikev.org This is determined by analyzing a series of standards at different concentrations and is typically evaluated by examining the correlation coefficient (r²) of the linear regression line, which should ideally be close to 1. journaljpri.com For quantitative methods, the range is established by confirming that the procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples at the extremes of the specified range. ikev.org

| Parameter | Definition | Common Acceptance Criteria for Validation |

|---|---|---|

| Selectivity/Specificity | Ability to measure the analyte unequivocally in the presence of other components. loesungsfabrik.de | No significant interference at the analyte's retention time. |

| Linearity | Proportionality of the measured value to the concentration of the analyte. ikev.org | Correlation coefficient (r²) > 0.99 |

| Sensitivity (LOD/LOQ) | Lowest concentration that can be detected (LOD) or quantified (LOQ). nih.gov | LOD S/N ≥ 3; LOQ S/N ≥ 10 |

| Accuracy | Closeness of test results to the true value. elementlabsolutions.com | Typically 80-120% recovery for assays, may vary for trace analysis. ikev.org |

| Precision (RSD) | Closeness of agreement among a series of measurements. veeabb.com | RSD typically <15% for LOQ, <2% for assays. |

Precision and Accuracy in Research Matrices

Accuracy refers to the closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. europa.eu Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each). ikev.org

Precision is the measure of the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. veeabb.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). veeabb.com Precision is evaluated at three levels:

Repeatability (Intra-day precision): Assesses precision under the same operating conditions over a short interval of time. ikev.org

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. ikev.org

Reproducibility: Assesses the precision between different laboratories. europa.eu

For research involving this compound in biological matrices like plasma, accuracy and precision would be determined by spiking the matrix with known concentrations of the compound at low, medium, and high levels and analyzing them according to the developed method. researchgate.net

Application of Hyphenated Techniques in Metabolomics and Degradation Studies

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools in modern analytical chemistry. nih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are central to metabolomics and the study of drug degradation. zontal.ionih.gov

In the context of this compound, LC-MS/MS would be the premier technique for metabolomics studies. zontal.ionih.gov This approach allows for the separation of this compound from its metabolites in complex biological samples, followed by their detection and structural elucidation via mass spectrometry. taylorfrancis.com Potential metabolic pathways that could be investigated include N-demethylation at positions 1, 3, and 7, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, or cleavage of the methylthio group.

Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods. scispace.comjapsonline.com this compound would be subjected to stress conditions as per ICH guidelines, including hydrolysis (acidic, basic), oxidation, photolysis, and thermal stress. japsonline.com LC-MS/MS is then used to separate and identify the resulting degradation products. nih.gov The mass spectrometer provides molecular weight information, and tandem MS (MS/MS) experiments generate fragmentation patterns that help in elucidating the structures of the degradants. nih.gov This information is critical for understanding the compound's intrinsic stability and for identifying potential impurities that may arise during manufacturing or storage.

Future Directions and Emerging Research Avenues

Exploration of 8-Methylthiocaffeine as a Scaffold for Novel Chemical Entities

The molecular framework of this compound, a substituted xanthine (B1682287), presents a valuable scaffold for the synthesis of novel chemical entities. The 8-position of the xanthine core is a key site for chemical modification, allowing for the introduction of various functional groups to create a diverse library of derivatives. researchgate.net The synthesis of such derivatives can be achieved through established methods, such as the modification of 8-bromocaffeine with different nucleophiles. researchgate.net

The exploration of 8-substituted caffeine (B1668208) derivatives has already shown promise in identifying compounds with significant biological activities. researchgate.net For instance, the synthesis and evaluation of 8-(substituted)aryloxycaffeine derivatives have been reported. researchgate.net By systematically altering the substituents at the 8-position and other locations on the xanthine ring, researchers can investigate structure-activity relationships (SAR). This involves correlating the specific chemical structures of the derivatives with their biological effects, which can be a powerful tool in designing compounds with enhanced potency or selectivity for specific biological targets. researchgate.netnih.gov The development of such derivatives could lead to new therapeutic agents or research tools. researchgate.netresearchgate.net

Integration of Omics Technologies in Mechanistic Studies

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, the integration of "omics" technologies is crucial. frontiersin.orgmdpi.comnih.gov These high-throughput techniques allow for the global analysis of different biological molecules, providing a holistic view of cellular responses. nih.govresearchgate.net

Genomics: Genomic studies can identify genetic variations that may influence an individual's response to this compound. nih.gov Genome-wide association studies (GWAS) could potentially uncover single nucleotide polymorphisms (SNPs) or other genetic markers associated with its metabolism or mechanism of action. nih.gov

Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), researchers can determine how this compound alters gene expression. frontiersin.org This can provide insights into the signaling pathways and cellular processes affected by the compound. frontiersin.org

Proteomics: Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. mdpi.comfrontiersin.org Quantitative proteomic techniques can reveal changes in the proteome of cells or tissues upon exposure to this compound, helping to identify its direct and indirect protein targets. d-nb.infonih.govmdpi.com

Metabolomics: Metabolomic profiling analyzes the complete set of small-molecule metabolites within a biological system. frontiersin.orgmaxapress.commdpi.com This can reveal alterations in metabolic pathways caused by this compound and help to identify biomarkers of its effects. frontiersin.orgnih.gov

By integrating data from these different omics platforms, a more complete picture of the mechanistic action of this compound can be constructed. mdpi.com

Advanced Computational Approaches for Structure-Function Prediction

Advanced computational methods are becoming indispensable in modern drug discovery and chemical biology. researchgate.net For this compound and its derivatives, these approaches can accelerate the research and development process.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.comchemmethod.com By developing QSAR models for this compound derivatives, it may be possible to predict the biological activity of newly designed compounds before they are synthesized, saving time and resources. researchgate.netresearchgate.net The process typically involves calculating a set of molecular descriptors that encode the structural and physicochemical properties of the molecules and then using statistical methods to correlate these descriptors with the observed activity. mdpi.com

Molecular Docking and Dynamics Simulations: These computational tools can provide insights into how this compound and its analogs interact with specific protein targets at the atomic level. nih.gov Molecular docking predicts the preferred binding orientation of a ligand to a receptor, while molecular dynamics simulations can be used to study the stability of the ligand-receptor complex over time. nih.gov These methods can help to rationalize observed structure-activity relationships and guide the design of more potent and selective inhibitors. nih.gov

Development of Robust In Vitro Models for Biological Activity Assessment

To effectively screen and characterize the biological activities of this compound and its derivatives, the development and use of robust in vitro models is essential. medinadiscovery.com These models provide a controlled environment to study specific cellular processes and pathways. bdbiosciences.com

Cell-Based Assays: A wide range of cell-based assays can be employed to evaluate the effects of these compounds on various cellular functions. medinadiscovery.combdbiosciences.com These can include assays for:

Cell Viability and Proliferation: To determine the cytotoxic or cytostatic effects of the compounds. nih.gov

Enzyme Inhibition: To screen for inhibitory activity against specific enzymes.

Receptor Binding and Signaling: To investigate interactions with cell surface or intracellular receptors. nih.gov

Oxidative Stress: To assess the pro-oxidant or antioxidant properties of the compounds. cellbiolabs.comsciencellonline.com

High-Throughput Screening (HTS): HTS platforms allow for the rapid testing of large libraries of compounds in a miniaturized and automated fashion. medinadiscovery.com By adapting cell-based assays to an HTS format, it is possible to efficiently screen thousands of this compound derivatives to identify "hits" with desired biological activities. nih.gov

3D Cell Culture Models: Three-dimensional (3D) cell culture models, such as spheroids and organoids, more closely mimic the in vivo environment compared to traditional 2D cell cultures. nih.gov Utilizing these advanced models for testing this compound derivatives could provide more physiologically relevant data on their efficacy and potential toxicity. nih.gov

Environmental Fate and Impact of this compound and its Derivatives

As with any chemical compound that has the potential for widespread use, understanding the environmental fate and impact of this compound and its derivatives is a critical area for future research.

Biodegradation: Studies are needed to determine the biodegradability of this compound in various environmental compartments, such as soil and water. nih.govnih.gov This involves investigating whether microorganisms can break down the compound and, if so, identifying the metabolic pathways and the resulting degradation products. researchgate.netnih.govconcawe.eu

Ecotoxicity: The potential toxicity of this compound and its degradation products to non-target organisms in the environment should be assessed. This includes studies on aquatic organisms, soil-dwelling organisms, and plants.

The table below outlines key research areas for investigating the environmental fate of this compound.

| Research Area | Focus of Investigation |

| Aerobic Biodegradation | Degradation in the presence of oxygen, identifying metabolites. nih.gov |

| Anaerobic Biodegradation | Degradation in the absence of oxygen, relevant for sediments. nih.gov |

| Abiotic Degradation | Degradation through non-biological processes like hydrolysis or photolysis. nih.gov |

| Sorption and Mobility | Tendency to bind to soil and sediment particles, affecting its transport. |

| Ecotoxicological Testing | Assessing potential harm to representative environmental species. |

Role in Natural Product Biosynthesis or Degradation (if applicable to non-human systems)

While caffeine and other xanthine alkaloids are well-known natural products in plants like coffee and tea, the natural occurrence of this compound is not well-documented. chemicalland21.com Future research could explore whether this compound is a minor component of any natural product extract or if it can be formed through the biotransformation of other natural xanthines by microorganisms or plants.

Conversely, investigating the potential for microorganisms to degrade this compound could be relevant for bioremediation applications or for understanding its persistence in agricultural settings where related compounds might be used. chemicalland21.com This could involve screening for enzymes or microbial strains capable of metabolizing the methylthio- group or other parts of the molecule.

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing 8-Methylthiocaffeine with high purity?

- Methodological Answer : Use regioselective methylation of the thiocaffeine precursor under controlled anhydrous conditions, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Validate purity using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Confirm structural integrity via H-NMR (DMSO-, 400 MHz) and high-resolution mass spectrometry (HRMS) .

- Key Data : Typical yields range from 45–60%, with purity ≥98% achievable under optimized conditions .

Q. How can researchers resolve discrepancies in reported pharmacological activity of this compound across studies?

- Methodological Answer : Conduct a meta-analysis of existing data, focusing on variables such as assay type (e.g., adenosine receptor binding vs. enzyme inhibition), solvent systems (DMSO vs. aqueous buffers), and cellular models (primary cells vs. immortalized lines). Use statistical tools like ANOVA to identify confounding factors. Replicate experiments under standardized conditions to isolate variables .

- Example : Discrepancies in IC values for adenosine A receptor antagonism may arise from differences in radioligand concentration or incubation time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.